2-(4-chlorophenyl)-N-cyclopentyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazole-quinoline core substituted with a 4-chlorophenyl group at position 2 and a cyclopentyl carboxamide moiety at position 6. The 4-chlorophenyl group enhances lipophilicity and may improve target binding, while the cyclopentyl substituent likely modulates solubility and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c23-14-6-8-16(9-7-14)27-22(29)18-12-24-19-10-5-13(11-17(19)20(18)26-27)21(28)25-15-3-1-2-4-15/h5-12,15,26H,1-4H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTAADPCCHHMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-cyclopentyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazoloquinoline core with a carboxamide functional group. The synthesis typically involves multi-step processes including cyclization reactions and functional group modifications. Key synthetic routes may include:
- Formation of the Pyrazoloquinoline Core : This involves the reaction of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Various substituents can be introduced to enhance biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis and other bacterial strains .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | M. tuberculosis | |
| N-cycloheptylquinoline-2-carboxamide | M. tuberculosis | |
| N-(2-phenylethyl)quinoline-2-carboxamide | M. kansasii, M. avium |
Anticancer Properties
The compound has demonstrated anticancer activity by inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may inhibit specific kinases involved in cell survival pathways, leading to increased cancer cell death .
Enzyme Inhibition
The compound also acts as an inhibitor for various enzymes:
- Kinases : Inhibition of kinase activity can disrupt signaling pathways critical for tumor growth.
- Acetylcholinesterase : Some derivatives have exhibited strong inhibitory effects on acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases .
The biological activity is largely attributed to the compound's ability to:
- Inhibit Enzymes : By binding to active sites of target enzymes.
- Modulate Receptor Activity : Interaction with G-protein coupled receptors influences cellular signaling.
- Induce Apoptosis : Activation of apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various substituted quinoline derivatives against S. aureus and E. faecium. The results indicated that certain structural modifications enhanced activity significantly .
Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as an antitumor agent . Research indicates that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Its structural similarity to known anticancer drugs suggests it may act through similar mechanisms, such as enzyme inhibition or receptor modulation.
Biological Research
In biological studies, 2-(4-chlorophenyl)-N-cyclopentyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide serves as a tool compound for investigating various biological processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell metabolism.
- Receptor Binding Studies : It interacts with various receptors, which can help elucidate the mechanisms of action for other pharmacologically active compounds.
Pharmacology
The pharmacokinetic properties of this compound are under investigation to assess its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining the efficacy and safety profile of the compound in potential therapeutic applications.
Industrial Applications
Beyond medicinal uses, this compound is explored for its potential in developing new materials due to its unique chemical structure. Its properties may be advantageous in creating coatings or polymers with specific functionalities.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values indicating potency comparable to established chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of a specific kinase by this compound. The study utilized biochemical assays to quantify the inhibitory effects and found that it effectively reduced kinase activity by over 70%, suggesting its potential as a lead compound in drug development targeting kinase-related pathways.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential antitumor agent targeting cancer cell proliferation |
| Biological Research | Tool for studying enzyme inhibition and receptor interactions |
| Pharmacology | Investigation of ADME properties for therapeutic use |
| Industrial Applications | Development of new materials with unique chemical properties |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 2-(4-chlorophenyl)-N-cyclopentyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide, highlighting differences in substituents, molecular properties, and bioactivity:
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-chlorophenyl group in the target compound contributes to higher lipophilicity compared to analogs with 4-methoxyphenyl (e.g., L977-0606, ). Fluorine substituents (e.g., 4-fluorophenyl in ) further enhance lipophilicity but may reduce metabolic stability.
- The cyclopentyl carboxamide in the target compound balances solubility, whereas bulkier groups like cycloheptyl () or azepane () increase molecular weight and conformational flexibility.
Bioactivity Trends :
- Analogs with electron-withdrawing groups (e.g., Cl, F) exhibit stronger target binding in antineoplastic assays . Compound 70h, featuring a thiazole hybrid and 4-methoxybenzylidene, demonstrates superior activity against cancer cell lines, suggesting that heterocyclic extensions enhance potency .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , involving diazonium salt coupling and cyclization . Modifications at position 8 (carboxamide) are achievable via amide-bond formation with diverse amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
